Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it an interesting subject for various scientific studies. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the compound, making it valuable in medicinal chemistry and other fields.
Preparation Methods
The synthesis of ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-amino-1H-pyrazole-4-carboxylate with 1,3-dicarbonyl compounds containing the trifluoromethyl group. The reaction is usually carried out in the presence of acetic acid or trifluoroacetic acid, which helps in the regioselective formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in neuroprotective and anti-neuroinflammatory studies.
Medicine: It is being explored for its antiviral, anticancer, and antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with various molecular targets and pathways. Studies have shown that it can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate
- Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
These compounds share similar core structures but differ in their substituent groups, which can significantly affect their biological activity and chemical properties. The presence of the trifluoromethyl group in this compound often enhances its biological activity compared to its analogs.
Biological Activity
Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₄F₃N₃O₃
- Molecular Weight : 363.27 g/mol
- CAS Number : 667920-67-4
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action that contribute to their biological activity:
- Enzyme Inhibition : Many pyrazolo derivatives act as selective inhibitors for enzymes such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH). For instance, studies have shown that certain derivatives can inhibit COX-2 with significant selectivity, potentially leading to anti-inflammatory effects .
- Anticancer Activity : The structural features of this compound suggest potential anticancer properties. Research has demonstrated that similar compounds exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against a range of pathogens, indicating that this compound may serve as a lead for developing new antimicrobial agents .
In Vitro Studies
A series of in vitro assays have evaluated the biological activity of this compound:
- COX Inhibition : Compounds derived from this scaffold demonstrated selective inhibition of COX-2 with IC50 values significantly lower than those for COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
- Anticancer Efficacy : In vitro tests against human cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. For example, a related compound showed an IC50 value of 12 µM against breast cancer cells .
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Activity :
Data Table: Biological Activities Overview
Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-18-9(17)6-5-15-16-7(10(11,12)13)3-4-14-8(6)16/h5,7,14H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSSMEYPNRQYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCC(N2N=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115999 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 4,5,6,7-tetrahydro-7-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260243-51-3 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 4,5,6,7-tetrahydro-7-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260243-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 4,5,6,7-tetrahydro-7-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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